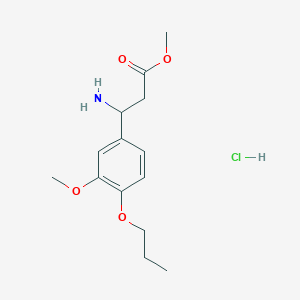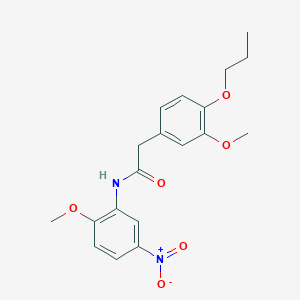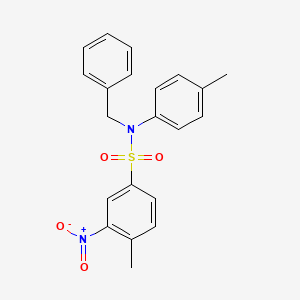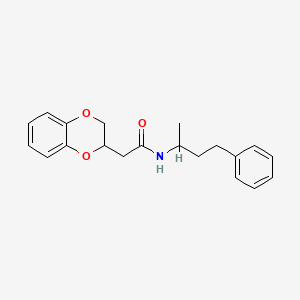![molecular formula C28H26ClN3O2 B4083490 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone
Übersicht
Beschreibung
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a phthalazinone derivative that has shown promise in various biological assays, including anticancer, anti-inflammatory, and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and viral replication. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the production of inflammatory cytokines and chemokines. Additionally, it has been shown to inhibit the activity of reverse transcriptase, which is involved in the replication of retroviruses.
Biochemical and Physiological Effects:
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell invasion and metastasis. In anti-inflammatory research, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. In antiviral research, it has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone in lab experiments is its broad range of biological activities. This compound has shown promise in various assays, making it a versatile tool for studying cancer, inflammation, and viral infections. Additionally, this compound has a well-established synthesis method, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action. Despite its promising biological activities, the exact molecular targets of this compound are not fully understood. Another direction is to optimize its pharmacological properties. This compound has shown potential in various assays, but its clinical applications may be limited by its toxicity and pharmacokinetic properties. Therefore, further research is needed to develop more potent and selective derivatives of this compound. Finally, another direction is to explore its potential applications in combination therapy. This compound has shown synergistic effects when used in combination with other anticancer and antiviral agents, suggesting that it may have potential as a combination therapy for various diseases.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological assays, including anticancer, anti-inflammatory, and antiviral activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In anti-inflammatory research, it has been shown to reduce the production of inflammatory cytokines and chemokines. In antiviral research, it has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-chlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c29-23-12-10-22(11-13-23)27-24-8-4-5-9-25(24)28(34)32(30-27)19-26(33)31-16-14-21(15-17-31)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAXPXUCHJXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-(4-chlorophenyl)phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-3-(4-bromophenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083441.png)
![N-(4-methoxybenzyl)-N-[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B4083449.png)

![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)

![2-methyl-4-{3-nitro-4-[(3-pyridinylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4083465.png)
![2-(4-nitrophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4083469.png)
![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)

![N'-[4-(benzyloxy)phenyl]-N,N-diethylethanediamide](/img/structure/B4083508.png)
